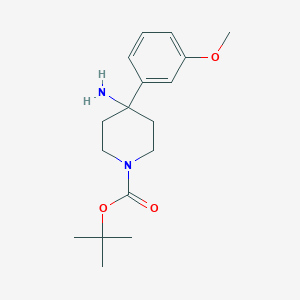

tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

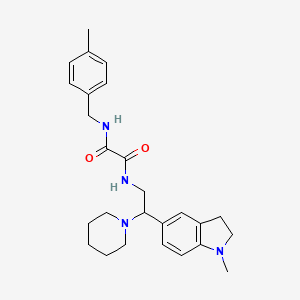

“tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1089280-53-4 . It has a molecular weight of 306.41 and a molecular formula of C17H26N2O3 . It is a solid substance and is stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C17H26N2O3 . This indicates that the compound contains 17 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 306.4 and a molecular formula of C17H26N2O3 . The compound is stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen

Key Intermediate in Pharmaceutical Synthesis

Tert-butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate is a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the synthesis of Vandetanib, a medication used for certain types of cancer. The compound is synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).

Intermediate in Biologically Active Compounds

This compound serves as an important intermediate in the synthesis of biologically active compounds such as Crizotinib, used in cancer treatment. The synthesis process involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material, and the product is confirmed through spectroscopic methods like MS and 1 HNMR (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Synthesis of Benziimidazole Compounds

It is also used in the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an intermediate for creating biologically active benziimidazole compounds. The synthesis involves a low-cost amination process with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively (Liu Ya-hu, 2010).

Component in Molecular Structure Studies

In molecular structure studies, this compound contributes to the understanding of asymmetric units and molecular conformations, as demonstrated in its use in crystallography. It helps in elucidating the structure of molecules like methoxyphenyl ring and pyrimidine ring (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).

Synthesis of Enantiopure Compounds

It plays a role in synthesizing enantiopure compounds, essential for creating specific drug molecules with targeted effects. For example, it is used in synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

Safety and Hazards

The safety information available indicates that “tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate” may cause skin and eye irritation (H315-H319) . Precautionary measures include avoiding inhalation or skin contact, wearing protective gloves and eye protection, and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

tert-butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)19-10-8-17(18,9-11-19)13-6-5-7-14(12-13)21-4/h5-7,12H,8-11,18H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFYBXHGLMJUSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2614161.png)

![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2614163.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2614164.png)

![5-Bromo-4-chloropyrazolo[1,5-a]pyridine](/img/structure/B2614168.png)

![2-[(2,6-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B2614169.png)

![2-(furan-2-carboxamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2614174.png)

![[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol](/img/structure/B2614181.png)